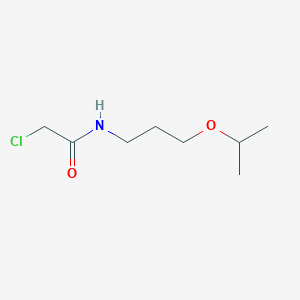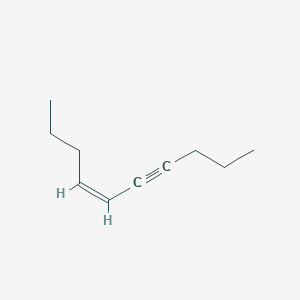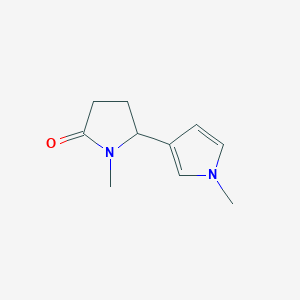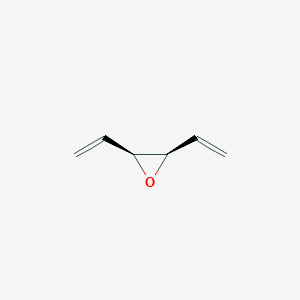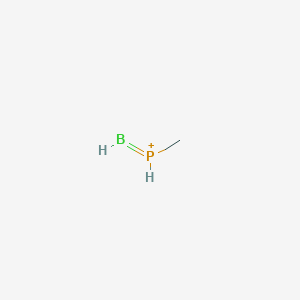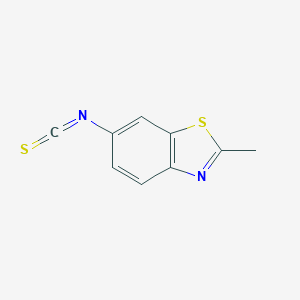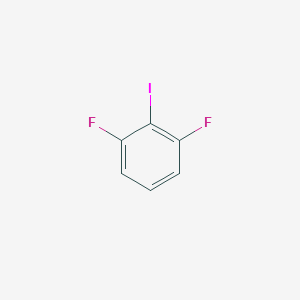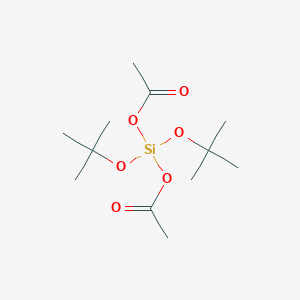
trans-1,2-Di(2-thienyl)ethylene
Vue d'ensemble
Description
Trans-1,2-Di(2-thienyl)ethylene (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as Dithienylethylene and 1,2-Di(thiophen-2-yl)ethene .
Molecular Structure Analysis
The molecular formula of trans-1,2-Di(2-thienyl)ethylene is C10H8S2 . The compound has a complex structure with 12 heavy atoms and a topological polar surface area of 56.5 Ų .Chemical Reactions Analysis
The compound shows reversible doping-undoping behavior and excellent charge-discharge characteristics such as a coulombic efficiency greater than 99% and a stable electrode potential even under a large charge-discharge current .Physical And Chemical Properties Analysis
Trans-1,2-Di(2-thienyl)ethylene is a solid at 20 degrees Celsius . It has a molecular weight of 192.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Applications De Recherche Scientifique
Thermoelectric Materials
“Trans-1,2-Di(2-thienyl)ethylene” is used in the development of thermoelectric materials . Thermoelectric materials convert temperature differences into electric voltage and vice versa. These materials are used in a variety of applications, including power generation, refrigeration, and temperature sensing.
In a study, researchers focused on the thermoelectric properties of (E)-1,2-di(thiophen-2-yl)ethene (TVT)-based organic conjugated polymers . They implemented backbone modification via copolymerization with different subunits and chemical doping with variant dopants . The study provided reasonable ideas for polymer design and dopant selection to obtain TVT-based polymers with better thermoelectric properties .
Structural Modulation and Doping Engineering
“Trans-1,2-Di(2-thienyl)ethylene” is also used in structural modulation and doping engineering . This involves modifying the structure of a material and introducing impurities to alter its electrical or optical properties. This technique is widely used in the semiconductor industry.
In the same study mentioned above, researchers synthesized two polymers named PTVTTT14 and PTVTDTT18 by copolymerizing TVT with TT (thieno[3,2-b]thiophene) and DTT (dithieno[3,2-b:2’,3’-d]thiophene), respectively . They found that PTVTTT14 displayed better solubility and hence larger molecular weight and superior mobility even with shortening alkyl side-chains comparing to that of PTVTDTT18 . This facilitated its better thermoelectric conversion efficiency .
Organic Electronics
“Trans-1,2-Di(2-thienyl)ethylene” is used in the field of organic electronics . Organic electronics use organic materials (carbon-based) to create electronic devices. These devices have the potential to be cheaper, more flexible, and more environmentally friendly than conventional electronics.
The study mentioned earlier was published in the Journal of Organic Electronics , indicating that the research on “Trans-1,2-Di(2-thienyl)ethylene” is contributing to the advancement of organic electronics.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Trans-1,2-Di(2-thienyl)ethylene is primarily used in the field of thermoelectric materials . Its primary targets are the organic conjugated polymers used in thermoelectric devices .
Mode of Action
Trans-1,2-Di(2-thienyl)ethylene interacts with its targets through a process of copolymerization with different subunits and chemical doping with variant dopants . This interaction results in changes to the structure and properties of the polymers .
Biochemical Pathways
The affected pathways involve the thermoelectric properties of the organic conjugated polymers . The compound’s action can lead to modifications in these pathways, resulting in improved thermoelectric conversion efficiency .
Result of Action
The result of the compound’s action is an improvement in the thermoelectric conversion efficiency of the polymers . This is achieved through structural modulation and doping engineering .
Action Environment
The action, efficacy, and stability of Trans-1,2-Di(2-thienyl)ethylene can be influenced by various environmental factors. For instance, the solubility of the compound and its dopants can impact the effectiveness of the doping process .
Propriétés
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the band gap in trans-1,2-Di(2-thienyl)ethylene (trans-PTE) and its polymer, and how does it compare to polythiophene (PT)?
A1: The band gap is a crucial factor in determining a material's electrical conductivity. A smaller band gap usually translates to easier electron excitation and thus, higher conductivity. Studies have shown that both trans-PTE and its polymer Poly(trans-1,2-di(2-thienyl)ethylene) exhibit a band gap of approximately 1.9 eV, which is about 0.2 eV smaller than that of PT. [, ] This difference arises from a change in the torsion angle between neighboring thiophene rings in trans-PTE, leading to a more planar structure and better conjugation, ultimately affecting its electronic properties. []
Q2: How does doping influence the optical properties of poly(trans-1,2-di(2-thienyl)ethylene) (trans-PTE) and how does this compare to polythiophene (PT)?
A2: Doping significantly alters the optical and electrical properties of conjugated polymers. In the case of trans-PTE, p-type doping leads to the emergence of polaron states within the band gap. These states are located approximately 0.65 eV above the valence band and 0.6 eV below the conduction band. [] Interestingly, the valence band of trans-PTE is positioned at a higher energy level compared to PT, explaining the superior stability of p-type dopants in trans-PTE. [, ] This observation is crucial for understanding the potential of trans-PTE in applications like organic electronics.
Q3: Can trans-1,2-Di(2-thienyl)ethylene be polymerized electrochemically, and how does the choice of solvent and electrolyte impact the process?
A3: Yes, trans-1,2-Di(2-thienyl)ethylene can be electrochemically polymerized. Research indicates that solvents like acetonitrile, benzonitrile, nitromethane, and propylene carbonate are suitable for this process. [] Additionally, using supporting electrolytes such as tetrabutylammonium perchlorate (TBAP), tetrabutylammonium tetrafluoroborate, and lithium perchlorate is crucial for successful polymerization. [] Notably, controlling the electrochemical potential is critical to avoid irreversible overoxidation of the resulting polymer. []
Q4: How does the configuration of the monomer, either cis or trans 1,2-Di(2-thienyl)ethylene, influence the charge-discharge characteristics of the resulting polymer in battery applications?
A5: Research suggests that the configuration of the monomer, whether cis or trans 1,2-Di(2-thienyl)ethylene, plays a role in the charge-discharge behavior of the polymer. [] The differences are attributed to variations in the diffusion coefficient of dopant ions within the polymer films, which in turn, affects ion transport and overall battery performance. []
Q5: Have theoretical studies been conducted to understand the electronic and optical properties of trans-1,2-Di(2-thienyl)ethylene oligomers?
A6: Yes, computational chemistry has been employed to investigate the electronic structure and optical properties of trans-1,2-Di(2-thienyl)ethylene oligomers. [] These studies, using methods like PM3 and INDO/S-CI, provide insights into the charge distribution in charged oligomers and help predict UV-vis absorption spectra, ultimately aiding in the design of materials with specific optical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



